1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline
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Overview
Description
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline is a complex organic compound that belongs to the class of benzoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoquinoline core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.
Introduction of the nitrophenyl group: This can be done through nitration reactions or by using nitro-substituted aromatic compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of functional groups to more oxidized states.
Reduction: Reduction reactions could be used to convert nitro groups to amines.
Substitution: Aromatic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated compounds and Lewis acids as catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of organic electronic materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline
- 1-(4-bromophenyl)-3-(3-nitrophenyl)benzo[f]quinoline
- 1-(4-methylphenyl)-3-(3-nitrophenyl)benzo[f]quinoline
Uniqueness
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity, compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O2/c26-19-11-8-17(9-12-19)22-15-24(18-5-3-6-20(14-18)28(29)30)27-23-13-10-16-4-1-2-7-21(16)25(22)23/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXWXPXAHPIZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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